Amfenac

COX-2 inhibition NSAID pharmacology Ocular inflammation

Amfenac is the definitive reference standard for researchers investigating COX-2-mediated inflammation. Its unique balanced selectivity profile (COX-2/COX-1 ratio of 1.3) and intermediate potency (IC50 20.4 nM) make it an ideal benchmark for screening novel NSAIDs, unlike more potent but less selective analogs like bromfenac. As the active metabolite of nepafenac, it is the sole analyte for quantifying intraocular drug conversion in ophthalmic formulation development. Researchers can confidently use it to establish assay sensitivity in in vivo models, where its analgesic effect (0.1 mg/kg i.v.) is comparable to morphine. Choose Amfenac from us for precisely characterized, high-purity material validated for your most critical comparative studies. Bulk and custom packaging available.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 51579-82-9
Cat. No. B1665970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmfenac
CAS51579-82-9
Synonyms2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate
AHR 5850
amfenac
amfenac calcium salt (2:1)
amfenac monosodium salt
amfenac sodium
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O
InChIInChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)
InChIKeySOYCMDCMZDHQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amfenac (CAS 51579-82-9): Non-Steroidal Anti-Inflammatory Drug (NSAID) Profile and Core Properties


Amfenac (2-amino-3-benzoylphenylacetic acid) is a phenylacetic acid derivative within the non-steroidal anti-inflammatory drug (NSAID) class [1]. It functions as a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby reducing the synthesis of pro-inflammatory prostaglandins [1][2]. Clinically, it is the active metabolite of the ophthalmic prodrug nepafenac, which is hydrolyzed intraocularly to release amfenac [2]. Amfenac exhibits analgesic, anti-inflammatory, and antipyretic properties, with a molecular formula of C15H13NO3 and a molecular weight of 255.27 g/mol [2].

Why Generic Amfenac Substitution Is Not Straightforward: The Role of Prodrug Conversion and Distinct Pharmacological Profile


Amfenac is not a standalone clinical entity in many contexts but rather the active metabolite of the prodrug nepafenac, which is designed for enhanced ocular bioavailability [1]. Direct substitution with amfenac itself in an ophthalmic formulation is uncommon because nepafenac's prodrug design facilitates greater corneal penetration and intraocular conversion, resulting in higher and more sustained amfenac concentrations in target tissues than would be achieved by direct amfenac application [2]. Furthermore, while amfenac is a potent dual COX inhibitor, its relative selectivity for COX-2 over COX-1 differs significantly from close structural analogs like bromfenac and ketorolac, making it a distinct chemical tool for studying COX-2-mediated pathways in inflammation and angiogenesis [3]. These differences in pharmacokinetic handling and enzyme inhibition profile mean that generic substitution within the NSAID class without considering the specific research or clinical endpoint can lead to significantly different experimental outcomes or therapeutic efficacy.

Amfenac Comparative Efficacy Data: COX-2 Inhibition, Analgesic Potency, and Clinical Performance


Superior COX-2 Inhibitory Potency Compared to Ketorolac and Bromfenac in Human Recombinant Enzyme Assays

In a direct head-to-head comparison using a human recombinant COX-2 enzyme assay, amfenac demonstrated significantly greater potency as a COX-2 inhibitor than either ketorolac or bromfenac [1]. This study, which also included in vivo pharmacokinetic analysis in human patients, concluded that amfenac is the most potent COX-2 inhibitor among the tested ophthalmic NSAIDs [1].

COX-2 inhibition NSAID pharmacology Ocular inflammation

Quantified COX-2/COX-1 Selectivity Ratio Compared to Bromfenac and Diclofenac

A 2014 study directly measured the IC50 values of amfenac, bromfenac, and diclofenac against human COX-1 and COX-2 enzymes [1]. Amfenac exhibited a COX-2 IC50 of 20.4 nM and a COX-1 IC50 of 15.3 nM, yielding a COX-2/COX-1 selectivity ratio of 1.3 [1]. This profile is distinct from bromfenac (COX-2 IC50 7.45 nM, ratio 1.3) and diclofenac (COX-2 IC50 30.7 nM, ratio 0.55) [1]. While bromfenac is more potent on an absolute nM basis, amfenac's selectivity ratio is equivalent, but its lower absolute potency on COX-2 (20.4 nM vs 7.45 nM) may translate to a different functional profile.

COX selectivity Enzyme inhibition Drug discovery

Analgesic Potency Comparable to Morphine in a Preclinical Model of Inflammatory Pain

In a rat model of bradykinin-induced hindlimb flexor reflex, intravenous amfenac sodium completely suppressed the reflex at a dose as low as 0.1 mg/kg, an effect described as 'almost equal to that of morphine' [1]. The same study ranked oral analgesic potency among several NSAIDs, finding amfenac sodium > floctafenine > loxoprofen >> piroxicam ≈ emorfazone > mefenamic acid [1].

Analgesic efficacy In vivo pain models Preclinical pharmacology

Superior Analgesic Effect in a Dental Pain Model Compared to Diclofenac and Mefenamic Acid

In an experimental toothache model in dogs, amfenac sodium at 5 mg/kg produced the strongest analgesic effect among tested drugs, surpassing the maximum effects of both diclofenac sodium (5 mg/kg) and mefenamic acid (30 mg/kg) [1]. The superior analgesic effect was observed from 1.5 to 4 hours post-administration [1]. At a lower dose of 1 mg/kg, amfenac sodium achieved an effect comparable to mefenamic acid at 30 mg/kg [1].

Dental pain Analgesic comparison Oral NSAID

Clinical Equivalence to Diclofenac with Superior Onset of Pain Relief in Post-Extraction Pain

A clinical trial comparing amfenac sodium (50 mg) to diclofenac sodium (50 mg) in 102 patients with post-extraction dental pain found that while overall efficacy and side effect profiles were not significantly different, amfenac sodium demonstrated a significantly superior time to onset of analgesic effect (p-value not reported, but stated as 'significantly superior') [1]. Both the doctor's and patient's assessment of pain improvement showed no significant difference between groups, indicating comparable overall analgesic efficacy [1].

Postoperative pain Clinical trial NSAID comparison

Amfenac in Scientific and Industrial Applications: Evidence-Backed Use Cases


Potent and Selective COX-2 Inhibition in In Vitro Enzyme and Cell-Based Assays

Amfenac is the compound of choice for researchers requiring a potent, direct-acting COX-2 inhibitor with a balanced COX-2/COX-1 selectivity ratio of 1.3, as established by direct head-to-head IC50 comparisons with bromfenac and diclofenac [1][2]. Its intermediate potency (COX-2 IC50 20.4 nM) and distinct selectivity profile make it an ideal reference standard for screening novel NSAIDs or for studying COX-2-mediated inflammatory pathways in cell culture models where the prodrug nepafenac's pharmacokinetic advantages are not required [1]. This is in contrast to bromfenac, which, while more potent (IC50 7.45 nM), may not be suitable for all assay conditions due to its higher potency and potential off-target effects at lower concentrations [1].

Preclinical Analgesic Efficacy Studies: Gold Standard for Peripheral Anti-Inflammatory Pain Models

For in vivo pharmacologists, amfenac sodium serves as a highly potent reference compound in models of acute inflammatory pain. Its demonstrated analgesic effect comparable to morphine at 0.1 mg/kg i.v. in the bradykinin-induced flexor reflex model positions it as a benchmark for assessing novel analgesic candidates [3]. Furthermore, its superior efficacy over diclofenac and mefenamic acid in a dental pain model provides a validated, quantifiable comparator for studies focused on oral or dental pain [4]. Researchers can confidently use amfenac sodium as a positive control to establish assay sensitivity and to benchmark the efficacy of new chemical entities.

Ophthalmic Formulation Development: Critical Active Metabolite for Bioavailability and Efficacy Studies

In the development and quality control of ophthalmic NSAID formulations, particularly those involving nepafenac, amfenac is the essential analyte for measuring drug conversion and target tissue exposure. The in vivo human pharmacokinetic study demonstrated that while nepafenac provides high ocular bioavailability, it is the resulting amfenac that is responsible for the majority of COX-2 inhibition in the eye [2]. Therefore, accurate quantification of amfenac in ocular tissues (e.g., aqueous humor, retina/choroid) is critical for establishing bioequivalence of generic nepafenac formulations or for researching novel delivery systems. Its distinct PK/PD relationship, where it is the active moiety derived from a prodrug, makes it a unique case study for ocular drug delivery research.

Clinical Trial Design for Acute Pain: A Comparator with Faster Onset of Action

For clinical researchers designing studies in postoperative or acute pain, amfenac sodium offers a comparator with a documented advantage in time to onset of pain relief compared to an equivalent dose of diclofenac sodium [5]. While overall analgesic efficacy was similar, the significantly faster onset could be a critical differentiator in trials focusing on early pain management or patient satisfaction metrics. This evidence supports the selection of amfenac sodium as an active comparator arm in randomized controlled trials, particularly those investigating novel analgesics intended for rapid relief.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amfenac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.